molecular formula C17H21N3O5 B4561765 1-(2-furylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate

1-(2-furylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate

Cat. No.: B4561765
M. Wt: 347.4 g/mol
InChI Key: OJCKUGSMUROGHL-UHFFFAOYSA-N
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Description

1-(2-furylmethyl)-4-(2-pyridinylmethyl)piperazine oxalate is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.14812078 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationship Analysis

A series of piperazin-1-yl substituted unfused heterobiaryls, including derivatives similar to the specified compound, was synthesized to study their binding affinity to 5-HT7 receptors. These compounds, through structural modifications, aimed to enhance receptor binding affinity, demonstrating their potential in developing selective ligands for therapeutic targets. This research underscores the critical role of structural features in determining binding affinities, highlighting the compound's relevance in medicinal chemistry (Strekowski et al., 2016).

Reaction with Heterocycles

The compound's derivatives have been engaged in reactions with heterocycles to produce a variety of 2-aminomethylene derivatives. These chemical transformations showcase the compound's versatility in synthetic chemistry, contributing to the development of novel heterocyclic compounds with potential biological activities (Strakovs et al., 2002).

Metal Oxalates and Coordination Polymers

Research on metal oxalates containing a long-spanning dipyridyl ligand, akin to the compound , has yielded diverse coordination polymers with unique structural topologies. These materials, exhibiting various dimensionalities and connectivity, are of interest for their potential applications in materials science, particularly in the design of functional materials with specific magnetic, optical, or catalytic properties (Robinson et al., 2015).

Synthesis and Potential Bioactivities

The synthesis of heterocyclic systems based on derivatives of the compound has revealed potential bioactivities, such as dermatological and anticoagulant properties. This research indicates the compound's utility in developing new therapeutic agents, showcasing the importance of synthetic chemistry in drug discovery (Phuong et al., 2017).

Adenosine Receptor Antagonists

Derivatives of the compound have demonstrated potency as adenosine A2a receptor antagonists, showing efficacy in rodent models of Parkinson's disease. This suggests the compound's derivatives' potential in developing treatments for neurodegenerative diseases, highlighting its importance in pharmacological research (Vu et al., 2004).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.C2H2O4/c1-2-6-16-14(4-1)12-17-7-9-18(10-8-17)13-15-5-3-11-19-15;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKUGSMUROGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CO3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.